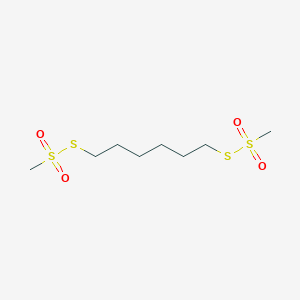

![molecular formula C7H5N3O2 B043860 1H-吡唑并[3,4-b]吡啶-3-羧酸 CAS No. 116855-08-4](/img/structure/B43860.png)

1H-吡唑并[3,4-b]吡啶-3-羧酸

描述

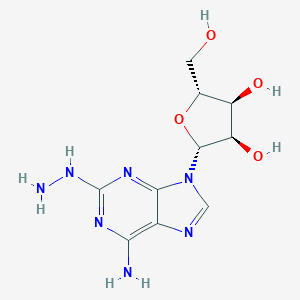

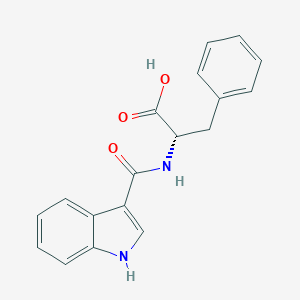

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound . It is part of a group of compounds known as pyrazolopyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been analyzed .科学研究应用

1H-pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compound family, which includes five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . Figure 1 illustrates their structures and the diversity centers present on them.

!Figure 1

Synthesis Methods

Researchers have employed various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridines. These methods start from either a preformed pyrazole or pyridine. Notably, more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described, with around 5,500 references (including 2,400 patents) . The interest in these structures arises from their similarity to purine bases like adenine and guanine.

Substituent Diversity

Let’s explore the substituents present at specific positions:

- PPARα Activation : These compounds serve as PPARα agonists, potentially aiding in treating dyslipidemia .

- Anxiolytic Properties : Certain derivatives are part of anxiolytic drugs, including cartazolate, tracazolate, and etazolate .

- Pulmonary Hypertension Treatment : Riociguat, a drug for pulmonary hypertension, contains a 1H-pyrazolo[3,4-b]pyridine core .

- Anti-Migration and Anti-Invasion Effects : Evaluate their impact on cell migration and invasion abilities .

Conclusion

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid continues to intrigue researchers across diverse fields. Its versatile applications warrant further exploration and investigation.

For more in-depth details, you can refer to the comprehensive review by Donaire-Arias et al . Happy exploring! 🌟

安全和危害

作用机制

Target of Action

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been identified as an effective inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

As a NAMPT inhibitor, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate to nicotinamide mononucleotide, an essential precursor in the NAD+ biosynthesis pathway .

Biochemical Pathways

By inhibiting NAMPT, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid disrupts the NAD+ biosynthesis pathway, leading to a decrease in the cellular levels of NAD+. This affects various NAD±dependent processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular metabolism and energy production .

Result of Action

The inhibition of NAMPT by 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid leads to a decrease in cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+. This makes it a potential therapeutic agent for the treatment of cancer .

Action Environment

The action, efficacy, and stability of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be influenced by various environmental factors For instance, the pH of the environment can affect its ionization state and, consequently, its absorption and distribution Similarly, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion.

属性

IUPAC Name |

2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKAACYLUOQSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556420 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

CAS RN |

116855-08-4 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?

A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:

- Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []

- Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []

- Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []

Q2: How does the coordination of a metal center to the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold affect tautomerism in the ligand?

A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)